4-(1h-Pyrazol-1-yl)benzothioamide
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Overview
Description
4-(1h-Pyrazol-1-yl)benzothioamide is an organic compound with the molecular formula C10H9N3S This compound is characterized by the presence of a pyrazole ring attached to a benzothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1h-Pyrazol-1-yl)benzothioamide typically involves the reaction of 4-bromobenzothioamide with pyrazole under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1h-Pyrazol-1-yl)benzothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothioamide moiety can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Corresponding amines or thiols.
Substitution: Various substituted benzothioamides.
Scientific Research Applications
4-(1h-Pyrazol-1-yl)benzothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antileishmanial and antibacterial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1h-Pyrazol-1-yl)benzothioamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to the desired therapeutic effect. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-(1h-Pyrazol-1-yl)benzenesulfonamide
- 4-(1h-Pyrazol-1-yl)benzonitrile
- 4-(1h-Pyrazol-1-yl)phenol
Uniqueness
4-(1h-Pyrazol-1-yl)benzothioamide is unique due to its benzothioamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9N3S |
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Molecular Weight |
203.27 g/mol |
IUPAC Name |
4-pyrazol-1-ylbenzenecarbothioamide |
InChI |
InChI=1S/C10H9N3S/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H,(H2,11,14) |
InChI Key |
WPJPNZITQFUUCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=S)N |
Origin of Product |
United States |
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